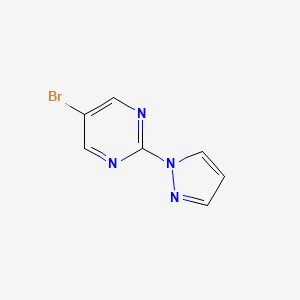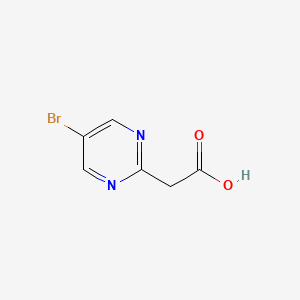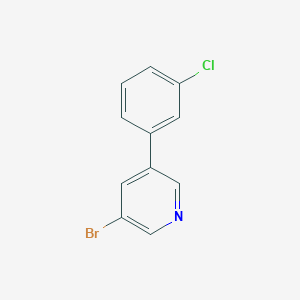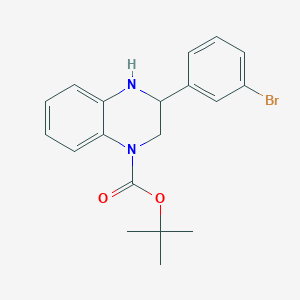
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
説明
The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound likely contains a quinoxaline core, substituted at the 3-position with a bromophenyl group and at the 1-position with a tert-butyl carboxylate group .Chemical Reactions Analysis
The compound, being a derivative of quinoxaline, might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the bromophenyl group could potentially increase the compound’s reactivity .科学的研究の応用
Synthesis of Quinoxalines
A study by Attanasi et al. (2001) presents a new convenient method for the liquid- and solid-phase synthesis of quinoxalines from (E)-3-diazenylbut-2-enes, which react with aromatic 1,2-diamines to give 3-methylquinoxaline-2-carboxylates. This method is notable for its simplicity and efficiency, suggesting applications in the synthesis of quinoxaline derivatives with potential biological activity (Attanasi, Crescentini, Filippone, Mantellini, & Santeusanio, 2001).
Metal-Free Alkoxycarbonylation
Xie et al. (2019) developed a metal-free protocol for the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, leading to a range of quinoxaline-3-carbonyl compounds. This method emphasizes the versatility and eco-friendliness of generating key structural motifs in bioactive compounds and synthetic drugs without the use of metals, showcasing a path towards sustainable chemical synthesis (Xie et al., 2019).
Applications in Polymer Chemistry
Research by Fischer, Baier, and Mecking (2013) highlights the use of tert-butyl based compounds in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These findings are significant for the development of materials with potential applications in electronics and photonics, demonstrating how chemical modifications can impact material properties and functionalities (Fischer, Baier, & Mecking, 2013).
Advanced Organic Synthesis Techniques
Ouchi, Saito, Yamamoto, and Takahata (2002) introduced a novel tert-butoxycarbonylation reagent, demonstrating its effectiveness for aromatic and aliphatic amine hydrochlorides and phenols. This research contributes to the field of organic synthesis by providing a new tool for the modification of molecules, which could have implications for drug development and materials science (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 3-(3-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-7-6-8-14(20)11-13)21-15-9-4-5-10-17(15)22/h4-11,16,21H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKYOWSEBJLQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



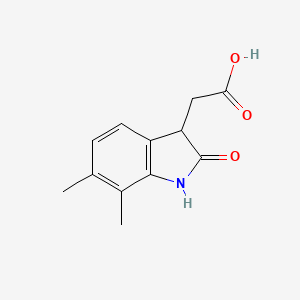
![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)
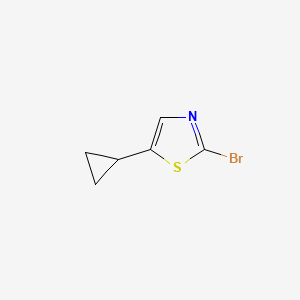
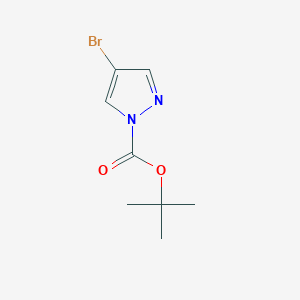
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
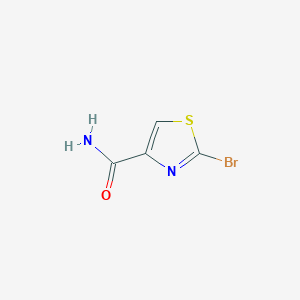
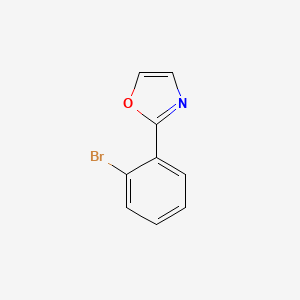
![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)
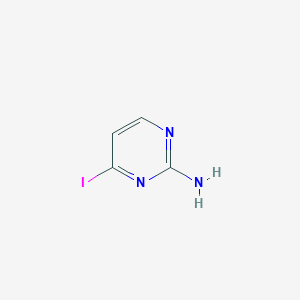
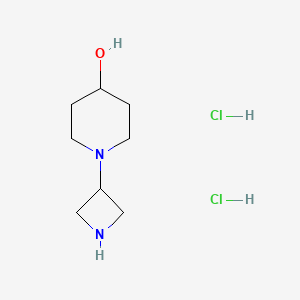
![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)
